molecular formula C9H9NO2 B8190743 3-Methoxy-6,7-dihydro-[1]pyrindin-5-one

3-Methoxy-6,7-dihydro-[1]pyrindin-5-one

Cat. No.: B8190743
M. Wt: 163.17 g/mol
InChI Key: AABIATTXVJVNFO-UHFFFAOYSA-N
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Description

3-Methoxy-6,7-dihydro-[1]pyrindin-5-one ( 1211523-77-1) is a high-purity organic compound with a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol, supplied with a purity of ≥98% . This compound features a fused bicyclic structure combining a pyridine and a cyclopentanone ring, which classifies it as a dihydropyrindinone derivative. This scaffold is of significant interest in medicinal and synthetic chemistry as a valuable building block for the construction of more complex molecules . Compounds based on the 6,7-dihydro-5H-pyrindine core are recognized as privileged structures in drug discovery due to their potential for diverse biological activity . Researchers may employ this compound as a key synthetic intermediate for developing novel pharmacologically active agents. Its structure suggests potential applications in cycloaddition reactions and as a precursor for heterocyclic systems, which are core components in many approved therapeutics and agrochemicals . According to supplier information, this product is intended for research and further manufacturing applications only and is not intended for direct human use . Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-methoxy-6,7-dihydrocyclopenta[b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-6-4-7-8(10-5-6)2-3-9(7)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABIATTXVJVNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reactions Under High-Pressure Conditions

High-pressure cyclocondensation has emerged as a robust method for synthesizing dihydro-heterocycles. In a study leveraging ammonium acetate-mediated reactions, 3-oxo-2-arylhydrazonopropanals were condensed with cyclic ketones like benzosuberone to form dihydro-benzo-fused pyridines . Although this work focused on 6,7-dihydro-5H-benzo cyclohepta[1,2-b]pyridines, the methodology is adaptable to pyrindinone systems.

Key Steps :

  • Substrate Design : Replacing benzosuberone with a pyrindinone precursor (e.g., 5-keto-pyrindine) could enable analogous cyclization.

  • Reaction Conditions : Employing a high-pressure Q-tube reactor at elevated temperatures (e.g., 120–150°C) with ammonium acetate as a cyclizing agent facilitates rapid ring closure .

  • Methoxy Introduction : Incorporating a methoxy group at position 3 may require pre-functionalized arylhydrazonopropanals or post-synthetic methylation.

Example Protocol :

  • React 3-oxo-2-(3-methoxyphenylhydrazono)propanal with 5-keto-pyrindine in acetic acid under high pressure (15 psi) at 140°C for 12 hours.

  • Purify via silica gel chromatography to isolate the dihydro-pyrindinone product.

Multi-Component Domino Reactions in Aqueous Media

A domino strategy involving 4-aminopyridin-2(1H)-ones, 2,2-dihydroxy-1-arylethan-1-ones, and 4-hydroxy-2H-pyran-2-ones in water yielded 3-substituted pyrrolo[3,2-c]pyridin-4-ones . Adapting this method for 3-methoxy-6,7-dihydro- pyrindin-5-one involves:

Modified Components :

  • Primary Amine : Use 4-amino-3-methoxypyridin-2(1H)-one to pre-install the methoxy group.

  • Carbonyl Source : 2,2-Dihydroxy-1-(pyridinyl)ethan-1-one could facilitate pyrindinone ring formation.

Optimized Conditions :

  • Conduct the reaction in water at 80°C for 8–10 hours.

  • Achieve yields of 70–85% after recrystallization .

Advantages :

  • Atom-economic and environmentally benign (water as solvent).

  • Scalable to gram quantities without compromising efficiency .

Post-Synthetic Functionalization via O-Methylation

Introducing the methoxy group post-cyclization is viable if direct methods fail. For example, hydroxylated intermediates can undergo methylation:

Procedure :

  • Synthesize 3-hydroxy-6,7-dihydro- pyrindin-5-one via cyclocondensation.

  • Treat with methyl iodide (1.2 equivalents) and potassium carbonate (2 equivalents) in DMF at 60°C for 6 hours.

  • Isolate the product via extraction (ethyl acetate/water) and column chromatography.

Yield Optimization :

  • Excess methylating agent (e.g., dimethyl sulfate) improves conversion but requires careful stoichiometry to avoid side reactions .

Comparative Analysis of Synthetic Routes

MethodYield RangeKey AdvantagesLimitations
High-Pressure Cyclo.65–80% Scalable, high atom efficiencyRequires specialized equipment
Multi-Component Reaction70–85% Eco-friendly, one-potLimited substrate scope
Ritter-Type Reaction50–75% Versatile cation chemistryHarsh conditions, moderate yields
O-Methylation60–90% Flexible functionalizationMulti-step synthesis

Selection Criteria :

  • Gram-Scale Synthesis : High-pressure cyclocondensation and multi-component reactions are preferable .

  • Methoxy Positioning : Direct incorporation via pre-functionalized substrates avoids post-synthetic steps.

Mechanism of Action

Comparison with Similar Compounds

3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one

  • Structure : Differs by replacing the methoxy group with a hydroxyl (-OH) at position 3 .
  • Properties: Molecular formula: C₈H₇NO₂ (molecular weight: 149.15). CAS No.: 1211523-07-6.
  • Enhanced acidity due to the -OH group may affect reactivity in synthetic pathways.

2-Chloro-6,7-dihydro-[1]pyrindin-5-one

  • Structure : Chloro substituent at position 2 instead of methoxy at position 3 .
  • Properties :
    • Discontinued commercial availability suggests challenges in synthesis or application.
  • Key Differences: Chlorine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, influencing electronic distribution and reaction kinetics.

2-Hydroxy-4-trifluoromethyl-6,7-dihydro-[1]pyrindin-5-one

  • Structure : Features a hydroxy group at position 2 and a trifluoromethyl (-CF₃) group at position 4 .
  • Synthesis : Prepared via hydroxylamine hydrochloride reaction under reflux, followed by reduction with zinc and hydrochloric acid .
  • Key Differences :
    • Trifluoromethyl group enhances lipophilicity and metabolic stability, making this analog more suitable for pharmaceutical applications.
    • LC-MS data (tR = 0.57 min; m/z = 233 [M+H]⁺) indicate distinct chromatographic and mass spectral properties compared to methoxy derivatives .

Comparison with Bicyclic Heterocycles

Diquat Dibromide (Dipyrido[1,2-a:2',1'-c]pyrazinediium, 6,7-dihydro-)

  • Structure : A diquaternary ammonium herbicide with a bicyclic pyrazinediium core .
  • Properties: CAS No.: 2764-72-7. High water solubility and environmental persistence, similar to paraquat .
  • Contrast with Target Compound: Charged diquaternary structure vs. neutral pyrindinone. Agricultural use as a desiccant and herbicide, whereas pyrindinones are more commonly explored in medicinal chemistry .

Electronic and Steric Effects

  • Methoxy vs. Hydroxy analogs may exhibit stronger intermolecular interactions (e.g., hydrogen bonding) but lower metabolic stability.
  • Chloro vs. Trifluoromethyl :
    • Chloro substituents introduce steric bulk and electron withdrawal, affecting both reactivity and solubility.
    • Trifluoromethyl groups improve pharmacokinetic properties, such as blood-brain barrier penetration .

Data Table: Key Structural and Physical Properties

Compound Name Substituents Molecular Formula CAS No. Key Properties/Applications References
3-Methoxy-6,7-dihydro-[1]pyrindin-5-one 3-OCH₃ C₉H₉NO₂ Not provided Hypothesized use in drug discovery
3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one 3-OH C₈H₇NO₂ 1211523-07-7 High polarity, potential H-bond donor
2-Chloro-6,7-dihydro-[1]pyrindin-5-one 2-Cl C₈H₆ClNO Discontinued Reactivity in nucleophilic substitution
Diquat Dibromide Bicyclic diquaternary C₁₂H₁₂Br₂N₂ 2764-72-9 Herbicide, environmental persistence

Biological Activity

3-Methoxy-6,7-dihydro-pyrindin-5-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: 3-methoxy-6,7-dihydrocyclopenta[b]pyridin-5-one
  • Molecular Formula: C9H9NO2
  • Molecular Weight: 165.17 g/mol

Synthesis Methods

The synthesis of 3-Methoxy-6,7-dihydro-pyrindin-5-one typically involves the condensation of aromatic aldehydes with suitable amines, followed by cyclization and oxidation steps. The methods can vary in yield and efficiency depending on the specific reagents and conditions employed.

Antimicrobial Properties

Research indicates that 3-Methoxy-6,7-dihydro-pyrindin-5-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, studies have shown that this compound has potent activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound is also being investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the mitochondrial apoptotic pathway. Specifically, it was found to up-regulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl2, leading to increased activation of Caspase 3 and subsequent cell death in human colon cancer cell lines .

The biological effects of 3-Methoxy-6,7-dihydro-pyrindin-5-one are believed to stem from its interaction with specific molecular targets. It may bind to enzymes or receptors involved in cell signaling pathways, modulating their activity and influencing cellular responses related to growth and apoptosis.

Case Study 1: Anticancer Efficacy

In a controlled study examining the effects of 3-Methoxy-6,7-dihydro-pyrindin-5-one on HT-29 colon cancer cells, the compound demonstrated a notable reduction in cell viability at concentrations ranging from 6.587 to 11.10 µM. The results indicated that the compound effectively triggered apoptotic pathways, suggesting its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Testing

A series of tests conducted against various bacterial strains revealed that 3-Methoxy-6,7-dihydro-pyrindin-5-one had MIC values ranging from 3.12 to 12.5 µg/mL. These results positioned it as a promising candidate for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (µg/mL)
3-Methoxy-6,7-dihydro-pyrindin-5-oneAntimicrobial & Anticancer3.12 - 11.10
3-Hydroxy-6,7-dihydro-pyrindin-5-oneModerate Anticancer ActivityNot specified
6,7-Dihydro-pyrindin-5-oneLimited Biological ActivityNot specified

Q & A

Q. What are the established synthesis routes for 3-Methoxy-6,7-dihydro-[1]pyrindin-5-one, and how do their yields and purities compare?

The compound can be synthesized via cyclocondensation of 1,3-diketones with ammonium acetate and 1,1,3,3-tetraethoxylpropane, achieving moderate yields (40-60%) . Alternative multi-step methods, such as functionalization of pyrrolo[3,4-b]pyridine scaffolds, may improve purity but require rigorous purification (e.g., column chromatography) . Comparative studies suggest that solvent choice (e.g., ethanol vs. DMF) significantly impacts reaction efficiency and byproduct formation.

Q. What spectroscopic techniques are most effective for characterizing the structure of 3-Methoxy-6,7-dihydro-[1]pyrindin-5-one?

Key techniques include:

  • ¹H/¹³C NMR : To confirm methoxy group positioning and dihydro-pyrindinone backbone .
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : To resolve ambiguities in ring conformation, as demonstrated in related pyridine derivatives .

Advanced Research Questions

Q. How does 3-Methoxy-6,7-dihydro-[1]pyrindin-5-one interact with biological targets, and what methodologies are used to elucidate its allosteric modulation mechanisms?

The compound acts as an allosteric modulator, binding to secondary sites on enzymes or receptors to induce conformational changes . Methodologies include:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics and affinity.
  • Mutagenesis Studies : Identifying critical residues in target proteins (e.g., kinases) that disrupt modulation .
  • Computational Docking : Using software like AutoDock to predict binding poses and validate experimental data .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound under varying experimental conditions?

Discrepancies often arise from solvent polarity, pH, or temperature. To address this:

  • Controlled Solubility Assays : Use standardized buffers (e.g., PBS at pH 7.4) and compare with organic solvents (DMSO, ethanol) .
  • Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .
  • Inter-laboratory Validation : Collaborate to harmonize protocols and minimize batch-to-batch variability .

Q. What strategies are employed to optimize the pharmacokinetic properties of 3-Methoxy-6,7-dihydro-[1]pyrindin-5-one derivatives for enhanced bioavailability?

  • Structural Modifications : Introducing lipophilic groups (e.g., tert-butyl) to improve membrane permeability, as seen in related triazolo-pyrazine compounds .
  • Prodrug Design : Masking polar functional groups (e.g., methoxy) with ester linkages for controlled release .
  • In Silico ADME Prediction : Tools like SwissADME to prioritize derivatives with favorable absorption and metabolic stability .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to validate the compound’s role in modulating enzymatic activity without interference from off-target effects?

  • Negative Controls : Use structurally analogous but inactive compounds (e.g., methoxy-free analogs) to isolate specific effects .
  • Kinetic Assays : Measure enzyme activity (e.g., Vmax, Km) under varying compound concentrations to distinguish allosteric vs. competitive inhibition .
  • CRISPR Knockout Models : Eliminate putative target proteins in cell lines to confirm mechanistic pathways .

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches of 3-Methoxy-6,7-dihydro-[1]pyrindin-5-one?

  • HPLC-MS/MS : For high-sensitivity detection of sub-1% impurities .
  • NMR Relaxation Experiments : To identify low-abundance byproducts (e.g., oxidized or dimerized forms) .
  • Reference Standards : Cross-validate with commercially available pyridine derivatives (e.g., 6-Methoxypyridin-2-ylamine) to ensure specificity .

Biological Activity and Therapeutic Potential

Q. What preclinical models are most suitable for evaluating the compound’s anticancer or antiviral potential?

  • Cancer : Use patient-derived xenografts (PDX) or 3D tumor spheroids to assess antiproliferative effects .
  • Antiviral : Screen against viral proteases (e.g., SARS-CoV-2 Mpro) using fluorescence-based activity assays .
  • Toxicity Profiling : Employ zebrafish embryos for rapid in vivo toxicity and efficacy screening .

Structural and Functional Analogues

Q. How do structural analogues of 3-Methoxy-6,7-dihydro-[1]pyrindin-5-one (e.g., chloro or methyl derivatives) differ in bioactivity?

  • Chloro Derivatives : Exhibit enhanced electrophilicity, improving covalent binding to cysteine residues in target proteins .
  • Methyl Substitutions : Increase steric hindrance, potentially reducing off-target interactions but lowering solubility .
  • Comparative SAR Studies : Systematically replace functional groups and correlate changes with activity data .

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